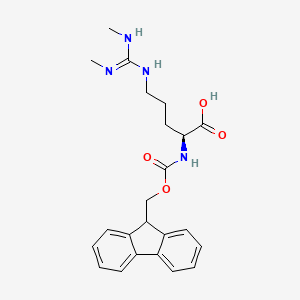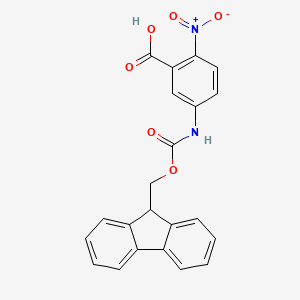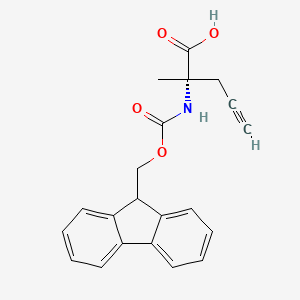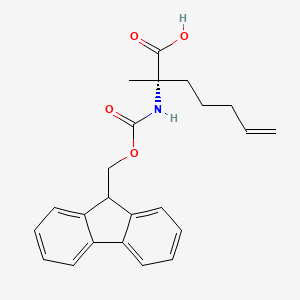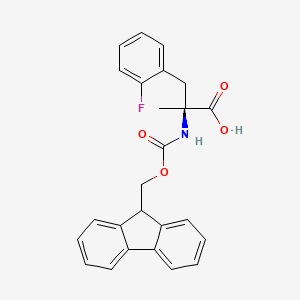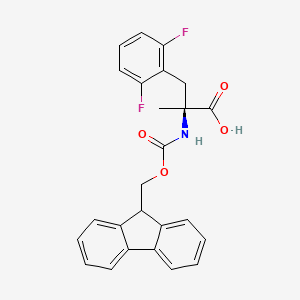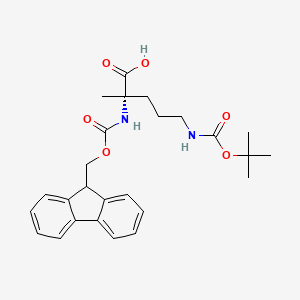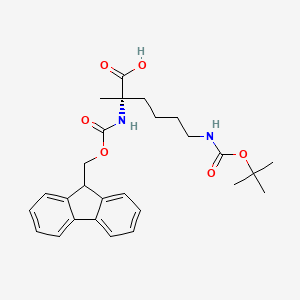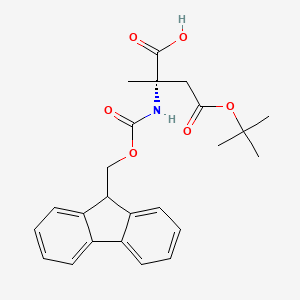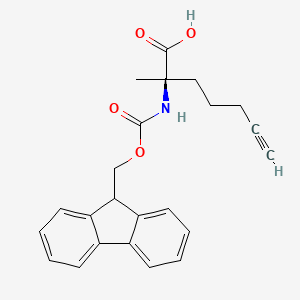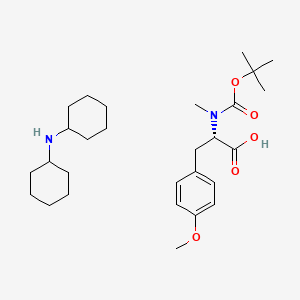
Boc-Metyr(Me)-OH DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-Metyr(Me)-OH DCHA” seems to be a compound involving an amino acid derivative. “Boc” refers to a tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amine group . “Metyr(Me)” could refer to a modified tyrosine amino acid, and “OH DCHA” might refer to a hydroxyl group and dicyclohexylamine, respectively .
Molecular Structure Analysis
The molecular structure would depend on the specific modifications represented by “Metyr(Me)” and “OH DCHA”. The Boc group would add a tert-butoxycarbonyl structure to the molecule .Chemical Reactions Analysis
The Boc group can be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid), allowing for further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure of the molecule. The Boc group generally makes compounds more lipophilic .Aplicaciones Científicas De Investigación
Biochemistry: Enzyme Activity Measurement
Application Summary
“Boc-Metyr(Me)-OH DCHA” is related to a compound known as “t-BOC-Leu-Met”, which is used as a peptidase substrate . Peptidases are enzymes that break down proteins into their constituent amino acids, and substrates are the specific molecules upon which enzymes act.
Method of Application
The t-BOC-Leu-Met substrate is used to measure peptidase activity in solution or in live cells . The substrate has an excitation/emission maxima of approximately 330/403 . After cleavage by peptidases, the product produces blue-fluorescence with excitation/emission maxima of approximately 351/430 .
Results and Outcomes
The results of this application are determined by the intensity of the blue fluorescence produced after the substrate is cleaved by peptidases . The stronger the fluorescence, the greater the activity of the peptidases in the sample. This can provide valuable information about the biochemical processes occurring within the sample, such as cell viability and protein function .
Peptide Synthesis: Protecting Group
Application Summary
“Boc-Metyr(Me)-OH DCHA” is a derivative of the amino acid methionine, where “Boc” stands for “tert-butyloxycarbonyl”. The Boc group is a common protecting group used in peptide synthesis . It protects the amine group during the synthesis process, preventing it from reacting prematurely.
Method of Application
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Results and Outcomes
The use of Boc groups in peptide synthesis allows for the selective formation of peptide bonds, leading to the successful synthesis of the desired peptide sequence .
Safety And Hazards
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.C12H23N/c1-16(2,3)22-15(20)17(4)13(14(18)19)10-11-6-8-12(21-5)9-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,13H,10H2,1-5H3,(H,18,19);11-13H,1-10H2/t13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGWIMOMDIMBKW-ZOWNYOTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673998 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N,O-dimethyl-L-tyrosine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Metyr(Me)-OH DCHA | |
CAS RN |
135103-27-4 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N,O-dimethyl-L-tyrosine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)

